molecular formula C19H32ClNO B1395497 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220020-38-1

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride

Cat. No.: B1395497
CAS No.: 1220020-38-1
M. Wt: 325.9 g/mol
InChI Key: LUKHJGALTUOWOA-UHFFFAOYSA-N
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Description

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a phenoxy group, which is further substituted with a 1,1,3,3-tetramethylbutyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Attachment of the Pyrrolidine Ring: The phenoxy intermediate is then reacted with a pyrrolidine derivative under controlled conditions to form the desired compound.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1,3,3-Tetramethylbutyl)phenol: A precursor in the synthesis of the target compound.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Phenoxy compounds: Molecules containing the phenoxy group with various alkyl or aryl substitutions.

Uniqueness

3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride is unique due to the specific combination of its phenoxy and pyrrolidine moieties, along with the bulky 1,1,3,3-tetramethylbutyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.ClH/c1-18(2,3)14-19(4,5)16-6-8-17(9-7-16)21-13-15-10-11-20-12-15;/h6-9,15,20H,10-14H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKHJGALTUOWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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